molecular formula C15H22ClNO2S B12443205 4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide CAS No. 1018334-13-8

4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide

Katalognummer: B12443205
CAS-Nummer: 1018334-13-8
Molekulargewicht: 315.9 g/mol
InChI-Schlüssel: OYYATVFLILKWRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a sulfonamide group, a cycloheptyl group, and a 2-chloroethyl group. Its distinct chemical structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene sulfonamide derivative. One common method involves the reaction of benzene sulfonyl chloride with cycloheptylamine to form N-cycloheptylbenzene-1-sulfonamide. This intermediate is then reacted with 2-chloroethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Electrophilic Aromatic Substitution: Typical reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide is unique due to its combination of a sulfonamide group, a cycloheptyl group, and a 2-chloroethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications.

Eigenschaften

CAS-Nummer

1018334-13-8

Molekularformel

C15H22ClNO2S

Molekulargewicht

315.9 g/mol

IUPAC-Name

4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide

InChI

InChI=1S/C15H22ClNO2S/c16-12-11-13-7-9-15(10-8-13)20(18,19)17-14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11-12H2

InChI-Schlüssel

OYYATVFLILKWRO-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.